Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-
Description
The compound "Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-" is an aromatic hydrocarbon featuring a butyl chain at the 1-position of the benzene ring and a 4-fluorophenyl ethynyl group at the 4-position. The ethynyl (–C≡C–) linker facilitates conjugation between the aromatic rings, influencing electronic properties such as π-electron delocalization.
Properties
CAS No. |
109970-63-0 |
|---|---|
Molecular Formula |
C18H17F |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3 |
InChI Key |
FKEAQCNTPIQHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving cell signaling pathways and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of "Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-" with similar compounds:
Key Observations :
- Fluorine vs. Methoxy/Et hyl Groups: The 4-fluorophenyl ethynyl group (electron-withdrawing) reduces electron density in the aromatic system compared to methoxy (electron-donating) or ethyl (neutral) substituents. This impacts optical properties and solubility .
- Chain Length Effects : The butyl group (C₄H₉) enhances hydrophobicity and thermal stability compared to shorter chains (e.g., propyl in ). This is critical for liquid crystal applications requiring precise phase transitions .
Physicochemical Properties
- Boiling Points : Longer alkyl chains (butyl vs. propyl) correlate with higher boiling points due to increased van der Waals interactions. The fluorinated analog in has a boiling point of 338.9°C, suggesting the butyl-fluorophenyl compound would exceed 350°C .
- Density : Fluorine's high electronegativity increases density slightly (e.g., 1.08 g/cm³ for the propyl-fluorophenyl compound vs. ~1.12 g/cm³ estimated for the butyl analog) .
Biological Activity
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- (CAS No. 109970-63-0) is an organic compound characterized by a benzene ring substituted with a butyl group and a 4-fluorophenyl ethynyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is C18H18F. The structural features that contribute to its biological activity include:
- Butyl Group : Enhances lipophilicity, which may facilitate cellular membrane penetration.
- Fluorophenyl Group : The presence of fluorine can enhance binding affinity through halogen bonding interactions.
- Ethynyl Group : Capable of participating in π-π interactions with aromatic residues in proteins.
Research indicates that Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- interacts with various biological targets including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways relevant to inflammation and cancer progression.
Potential Mechanisms:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Anticancer Activity : It shows promise in disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
In Vitro Studies
A study examining the effects of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- on cancer cell lines reported significant cytotoxicity. The compound was tested against several human cancer cell lines, demonstrating an IC50 value indicative of its potency.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MIA PaCa-2 | 0.58 | Significant growth inhibition |
| UM16 | 0.31 | High potency against pancreatic cells |
| HeLa | 9.47 | Moderate cytotoxicity |
Case Studies
In a recent study published in Nature, the compound was evaluated for its ability to inhibit oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells. The findings suggested that it could effectively deplete ATP production under glucose-free conditions, forcing cells to rely on OXPHOS for energy.
Comparative Analysis
To better understand the unique properties of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Benzene, 1-butyl-4-(4-methoxyphenyl)ethynyl | C19H20O | Contains a methoxy group instead of fluorine |
| Benzene, 1-butyl-4-(4-chlorophenyl)ethynyl | C18H18Cl | Substituted with chlorine |
| Benzene, 1-butyl-4-(phenylethynyl) | C19H20 | Lacks the fluorine atom |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
